Aprocitentan D4
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Overview
Description
Aprocitentan D4 is a deuterium-labeled version of Aprocitentan, a dual endothelin receptor antagonist. It is primarily used in the treatment of resistant hypertension. This compound is an active metabolite of macitentan, which is used for pulmonary arterial hypertension . The compound works by inhibiting the binding of endothelin-1 to endothelin A and B receptors, thereby preventing its deleterious effects and lowering blood pressure .
Preparation Methods
The preparation of Aprocitentan D4 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of a new crystal form of Aprocitentan, referred to as "Compound I" . The preparation involves the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, which are then used to form the final product.
Reaction Conditions: The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired crystal form.
Chemical Reactions Analysis
Aprocitentan D4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative depropylation to form its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically the active metabolites or modified versions of the original compound.
Scientific Research Applications
Aprocitentan D4 has several scientific research applications, including:
Mechanism of Action
Aprocitentan D4 exerts its effects by antagonizing endothelin receptors A and B. Endothelin-1, a potent vasoconstrictor, binds to these receptors and mediates various adverse effects such as inflammation, cell proliferation, fibrosis, and vasoconstriction . By inhibiting this binding, this compound prevents these deleterious effects and lowers blood pressure . The molecular targets involved include the endothelin A and B receptors, which are widely distributed on many cell types, including cardiac, renal, and vascular cells .
Comparison with Similar Compounds
Aprocitentan D4 is compared with other similar compounds, such as macitentan and bosentan . These compounds also act as endothelin receptor antagonists but differ in their pharmacokinetic profiles and specific receptor affinities. This compound is unique due to its dual receptor antagonism and its active metabolite status, which provides a longer half-life and enhanced efficacy in lowering blood pressure .
Similar Compounds
Macitentan: An endothelin receptor antagonist used for pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
This compound stands out due to its dual receptor antagonism and its effectiveness in treating resistant hypertension, making it a valuable addition to the antihypertensive arsenal .
Properties
Molecular Formula |
C16H14Br2N6O4S |
---|---|
Molecular Weight |
550.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2 |
InChI Key |
DKULOVKANLVDEA-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br |
Origin of Product |
United States |
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